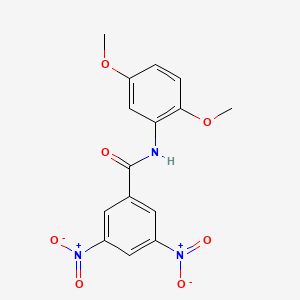
N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide, commonly known as DNP, is a chemical compound that has been used in various scientific research applications. DNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 268.19 g/mol.
Applications De Recherche Scientifique
Biosensing Applications
Modified carbon paste electrodes, utilizing derivatives of dinitrobenzamide, have been developed for the electrocatalytic determination of biomolecules. For example, a biosensor based on FePt/CNTs nanocomposite and a dinitrobenzamide derivative modified electrode was used for the simultaneous determination of glutathione and piroxicam, showing potent electron mediating behavior and satisfactory results in real samples (Karimi-Maleh et al., 2014).
Chemical Synthesis and Analysis
Research on the synthesis and analysis of adducts of 3,5-dinitrobenzamide revealed the formation of complexes with various molecules, characterized by single crystal X-ray diffraction methods. This study underscores the compound's utility in forming structurally significant adducts (Prakashareddy & Pedireddi, 2004).
Antimicrobial and Antitubercular Agents
Several studies have focused on the antimicrobial potential of dinitrobenzamide derivatives. A notable study synthesized N-alkylphenyl-3,5-dinitrobenzamide analogs, demonstrating significant antimycobacterial activity against both sensitive and resistant strains of Mycobacterium tuberculosis, suggesting these compounds' potential as anti-TB agents (Munagala et al., 2014).
Decomposition and Environmental Applications
Investigations into the decomposition of 3,5-dinitrobenzamide in aqueous solutions during advanced oxidation processes have been conducted, highlighting its degradation pathways and the release of various decomposition products. This research is crucial for understanding the environmental fate and treatment of wastewater contaminants (Yan et al., 2017).
Mécanisme D'action
Target of Action
N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide is a synthetic compound that is structurally similar to the phenethylamine class of psychoactive substances . Its primary targets are the 5-hydroxytryptamine (serotonin) receptors , specifically the 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
The compound interacts with its targets by acting as a partial agonist . This means it binds to the serotonin receptors and partially stimulates them, leading to a series of intracellular events.
Biochemical Pathways
Upon binding to the serotonin receptors, the compound affects several biochemical pathways. It is known that the activation of serotonin receptors can lead to the release of various neurotransmitters and neuromodulators, and can influence numerous biological and neurological processes .
Pharmacokinetics
A related compound, 25b-nbf, has been studied in human hepatocytes . It was found to be extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism was catalyzed by several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes
Result of Action
Given its structural similarity to other phenethylamines, it is likely to produce psychoactive effects, potentially including changes in perception, mood, and consciousness .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide. Factors such as temperature, pH, and the presence of other substances can affect its stability and how it interacts with its targets . .
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O7/c1-24-12-3-4-14(25-2)13(8-12)16-15(19)9-5-10(17(20)21)7-11(6-9)18(22)23/h3-8H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOJCEQDSCAZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


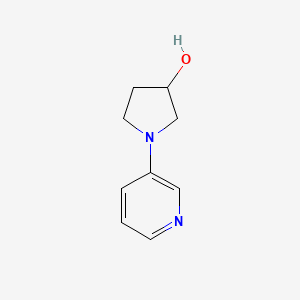
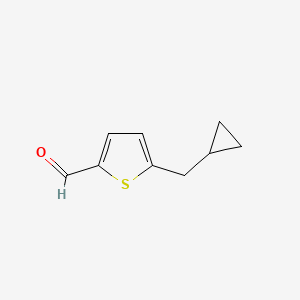
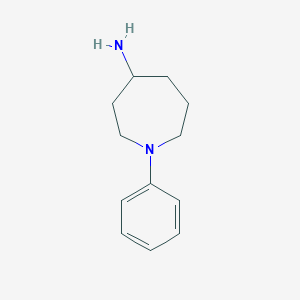
![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B3242574.png)




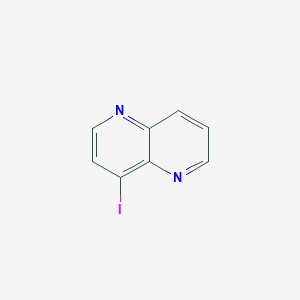
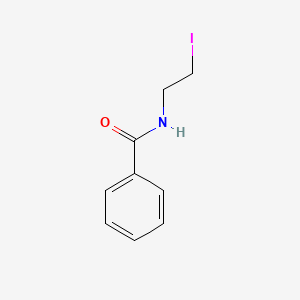


![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate(2:1)](/img/structure/B3242640.png)